(1R,2S,3R)-Aprepitant

NK1 antagonist binding affinity pKi

Procure (1R,2S,3R)-Aprepitant, the exact active enantiomer essential for translational NK1 receptor studies. This specific stereochemistry is critical for high-affinity binding and sustained >48h receptor occupancy, outperforming generic alternatives. Ideal for establishing reproducible CINV models in ferrets and assessing CYP3A4-mediated drug interactions with chemotherapeutics. Avoids confounding off-target effects (selectivity >50,000-fold).

Molecular Formula C23H21F7N4O3
Molecular Weight 534.4 g/mol
CAS No. 221350-96-5
Cat. No. B3028550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,3R)-Aprepitant
CAS221350-96-5
Molecular FormulaC23H21F7N4O3
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m1/s1
InChIKeyATALOFNDEOCMKK-BYYRLHKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S,3R)-Aprepitant (CAS 221350-96-5): Active Enantiomer of the NK1 Antagonist Aprepitant for Antiemetic Research and CINV Studies


(1R,2S,3R)-Aprepitant (CAS 221350-96-5) is the active enantiomer of aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist [1]. It is a morpholine-based compound containing a triazolone ring, with the stereochemistry (1R,2S,3R) conferring high affinity for the human NK1 receptor [2]. As a competitive antagonist, it blocks substance P binding, thereby inhibiting emetic pathways in the central nervous system [3]. This compound is primarily used as a research tool in studies of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) .

Why Generic Substitution of (1R,2S,3R)-Aprepitant with Other NK1 Antagonists Fails: Stereochemical and Pharmacokinetic Determinants


Generic substitution of (1R,2S,3R)-Aprepitant with other NK1 receptor antagonists is not straightforward due to profound differences in pharmacokinetic profiles, drug interaction liabilities, and receptor binding kinetics. While all commercially available NK1 antagonists (aprepitant, fosaprepitant, netupitant, rolapitant) bind the NK1 receptor with high affinity [1], they exhibit substantial variation in elimination half-life (9-13 hours for aprepitant vs. 80-180 hours for others), CYP3A4 inhibitory activity (absent in rolapitant), and functional reversibility at the receptor [2]. Furthermore, the (1R,2S,3R) stereochemistry is essential for optimal NK1 binding; the enantiomer (1S,2R,3S) and other diastereomers show significantly reduced activity [3]. Therefore, selecting the correct enantiomer and understanding its unique PK/PD profile is critical for research reproducibility and translational validity.

(1R,2S,3R)-Aprepitant (CAS 221350-96-5) Quantitative Differentiation Evidence: Binding Affinity, Selectivity, Pharmacokinetics, and Receptor Kinetics vs. Comparators


Human NK1 Receptor Binding Affinity (Ki and pKi) Compared to Fosaprepitant, Netupitant, and Rolapitant

(1R,2S,3R)-Aprepitant demonstrates the highest binding affinity for the human NK1 receptor among the four commercially available NK1 antagonists. In radioligand binding assays, aprepitant has a pKi of 10.1, corresponding to a Ki of approximately 0.08 nM, compared to pKi values of 8.9 for fosaprepitant, 9.0 for netupitant, and 9.1 for rolapitant [1][2].

NK1 antagonist binding affinity pKi comparative pharmacology

Receptor Occupancy Duration in Striatum: Sustained >99% Occupancy at 24 Hours Post-Dose vs. Fosaprepitant, Netupitant, and Rolapitant

Aprepitant achieves and maintains exceptionally high and sustained NK1 receptor occupancy in the striatum following oral administration. At 24 hours post-dose, aprepitant maintains ≥99% receptor occupancy, compared to 100% for fosaprepitant (IV), 91% for netupitant, and 90% for rolapitant (cortex) [1]. At 48 hours, aprepitant retains ≥97% occupancy, while netupitant falls to 89% and rolapitant to 73% (striatum) [1].

receptor occupancy NK1 antagonist duration of action in vivo pharmacology

Elimination Half-Life (t½) and CYP3A4 Inhibition Profile: Shorter Half-Life vs. Netupitant and Rolapitant, but CYP3A4 Inhibition vs. Rolapitant

(1R,2S,3R)-Aprepitant has a relatively short elimination half-life of 9-13 hours, which is substantially shorter than netupitant (80 hours) and rolapitant (180 hours) [1][2]. This shorter half-life allows for a defined three-day dosing regimen, minimizing prolonged systemic exposure. However, unlike rolapitant, aprepitant is both a substrate and a moderate inhibitor of CYP3A4, necessitating careful consideration of drug-drug interactions with CYP3A4 substrates (e.g., dexamethasone, warfarin) [3].

pharmacokinetics half-life CYP3A4 drug-drug interaction

Selectivity over NK2 and NK3 Receptors: >50,000-fold and >1,000-fold Selectivity, Respectively

(1R,2S,3R)-Aprepitant exhibits exquisite selectivity for the NK1 receptor over related tachykinin receptors. In radioligand displacement assays in CHO cells, aprepitant shows >50,000-fold selectivity for NK1 (IC50 = 0.09-0.1 nM) over NK2 (IC50 = 4.5 µM) and >1,000-fold selectivity over NK3 (IC50 = 300 nM) [1][2]. This high degree of selectivity minimizes off-target effects mediated by NK2 or NK3 receptors.

NK1 selectivity NK2 NK3 off-target activity

Functional Reversibility and Duration of In Vivo Efficacy: Prolonged Inhibition (>48 Hours) vs. CP-99994 and ZD6021

In functional Ca²⁺ mobilization assays and in vivo gerbil foot-tap (GFT) models, aprepitant demonstrates slow functional reversibility and exceptionally long duration of action. Aprepitant produced maximal inhibition of GFT and 100% striatal NK1 receptor occupancy for >48 hours, even when brain levels of the compound were undetectable after 24 hours [1]. In contrast, CP-99994 (3 μmol/kg) inhibited GFT by 100% at 15 minutes but the effect declined rapidly, and ZD6021 (10 μmol/kg) showed efficacy lasting only 4 hours [1].

receptor kinetics functional reversibility in vivo efficacy NK1 antagonist

Prodrug Conversion: Fosaprepitant Achieves 2.47-fold Higher Cmax and Bioequivalent AUC vs. Oral Aprepitant

For intravenous administration, fosaprepitant (the water-soluble phosphoryl prodrug of aprepitant) is rapidly converted to (1R,2S,3R)-aprepitant within 30 minutes [1]. Comparative pharmacokinetic analysis shows that a 115 mg IV dose of fosaprepitant yields a Cmax of 3095 ng/mL, which is 2.47-fold higher than the Cmax of 1354 ng/mL achieved with a 125 mg oral aprepitant dose [2]. The AUC0-∞ ratio (fosaprepitant/aprepitant) is 1.13 (90% CI: 1.06-1.20), indicating bioequivalence in total exposure [2].

prodrug fosaprepitant pharmacokinetics bioequivalence Cmax AUC

Optimal Research and Industrial Application Scenarios for (1R,2S,3R)-Aprepitant (CAS 221350-96-5)


Preclinical CINV Model Development Requiring High and Sustained NK1 Receptor Occupancy

(1R,2S,3R)-Aprepitant is the preferred NK1 antagonist for establishing translational CINV models in ferrets or gerbils due to its proven ability to maintain >99% striatal NK1 receptor occupancy for >48 hours and completely inhibit cisplatin-induced emesis [1][2]. Its slow functional reversibility ensures sustained efficacy, unlike shorter-acting comparators CP-99994 and ZD6021 [3].

In Vitro Selectivity Profiling and Target Validation Studies

With >50,000-fold selectivity for NK1 over NK2 and >1,000-fold over NK3, (1R,2S,3R)-Aprepitant serves as a highly specific chemical probe for dissecting NK1-mediated signaling pathways in cellular assays [4]. This minimizes confounding off-target effects when investigating substance P-mediated responses in cancer cell lines or neuroinflammation models.

Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Substrates

Because (1R,2S,3R)-Aprepitant is a moderate CYP3A4 inhibitor, it is an essential tool compound for evaluating potential DDIs with CYP3A4 substrates such as dexamethasone, warfarin, and certain chemotherapeutics [5]. Researchers should use this compound to assess the impact of NK1 antagonist co-administration on the pharmacokinetics of concomitant medications.

Comparative Pharmacokinetic and Formulation Development Studies

The well-characterized pharmacokinetic profile of (1R,2S,3R)-Aprepitant (half-life 9-13 h, Cmax 1354 ng/mL at 125 mg oral) provides a robust baseline for evaluating novel formulations or delivery systems [6]. Its prodrug fosaprepitant offers a 2.47-fold higher Cmax for IV studies, enabling direct comparison of oral vs. parenteral administration [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2S,3R)-Aprepitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.